Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate
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Overview
Description
Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H25NO5 . It has a molecular weight of 299.37 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO5/c1-14(2,3)20-12(18)10-9-16(8-7-11(10)17)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4°C . It has a molecular weight of 299.37 .Scientific Research Applications
Synthetic Intermediate in Pharmacology :
- Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate serves as an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors like CP-690550 (Chen Xin-zhi, 2011).
- It is also used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, which are potential precursors for various pharmaceutical compounds (V. Boev et al., 2015).
Chemical Synthesis and Material Science :
- The compound plays a role in the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These are used for cyclization into cis-isomers of N-Boc piperidine derivatives, fused with oxygen heterocycles (A. I. Moskalenko & V. Boev, 2014).
- It is involved in the synthesis of 3-alkenyl-4-oxopiperidine-1-carboxylates, which are synthons for preparing diverse piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).
Crystallography and Structural Chemistry :
- In the field of crystallography, this compound is used for the synthesis and characterization of complex molecular structures, as demonstrated in the study of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its derivatives (N. Çolak et al., 2021).
Organic Synthesis and Catalysis :
- The compound is used in organic synthesis for preparing a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols. This is achieved through methodologies involving N-tert-butanesulfinyl imines (J. Ellman et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound can be used as a reactant in the synthesis of heteroaryl n-sulfonamides , which suggests it may interact with its targets to initiate or inhibit certain biochemical reactions.
Biochemical Pathways
Given its use in the synthesis of heteroaryl n-sulfonamides , it’s plausible that it may influence pathways related to these compounds.
Result of Action
Its role as a reactant in the synthesis of heteroaryl n-sulfonamides suggests it may contribute to the biological activities of these compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, no special environmental precautions are required . .
Properties
IUPAC Name |
ditert-butyl 4-oxopiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)10-9-16(8-7-11(10)17)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNJAPJNRVUAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381800-54-9 |
Source
|
Record name | 1,3-di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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